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Compound of Interest

Compound Name: Balofloxacin dihydrate

Cat. No.: B023738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Balofloxacin is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum

activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal action

stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and

topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This

technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and mechanism of action of Balofloxacin, supplemented with detailed experimental

protocols and visual diagrams to support research and development efforts in the field of

antibacterial drug discovery.

Chemical Structure and Identification
Balofloxacin, with the IUPAC name 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-

(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, possesses a core quinolone

structure substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a

methoxy group at C-8, and a 3-(methylamino)piperidine moiety at the C-7 position.[2]
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Identifier Value

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-

(methylamino)piperidin-1-yl]-4-oxoquinoline-3-

carboxylic acid[2]

CAS Number 127294-70-6[2]

Molecular Formula C₂₀H₂₄FN₃O₄[2]

SMILES
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(

C3=O)C(=O)O)C4CC4)F[2]

Physicochemical Properties
The physicochemical properties of Balofloxacin are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation development.

Property Value Source

Molecular Weight 389.42 g/mol [3][4][5][6]

Appearance
White or off-white crystalline

powder
[3]

Melting Point 121-124 °C [2]

Solubility

Readily soluble in glacial

acetic acid; slightly soluble in

methanol and 0.1 M NaOH;

insoluble in water and ethyl

acetate. Soluble in DMSO.

[3]

pKa 6.44 ± 0.50 (Predicted)

Mechanism of Action
Balofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II

topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are vital for managing

DNA topology during replication, transcription, and repair.
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Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.

Balofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of

the DNA strands. This leads to the accumulation of double-strand breaks, ultimately

triggering cell death.

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main

target. This enzyme is responsible for decatenating (unlinking) newly replicated daughter

chromosomes. Inhibition by Balofloxacin prevents chromosomal segregation, leading to a

halt in cell division and subsequent cell death.

The dual-targeting mechanism of Balofloxacin contributes to its broad spectrum of activity and

may reduce the likelihood of rapid resistance development.
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Mechanism of action of Balofloxacin.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

evaluation of Balofloxacin.

Synthesis of Balofloxacin
The synthesis of Balofloxacin can be achieved through a multi-step process, a general outline

of which is provided below, based on patent literature.[2][5][6]

Reaction Scheme:
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Synthetic pathway for Balofloxacin.

Materials:

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester

Boric acid

Acetic anhydride

3-methylaminopiperidine dihydrochloride

Triethylamine

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

Sodium hydroxide solution (25%)

Acetic acid solution (20%)

Ethanol

Water

Ethyl acetate

Procedure:

Formation of the Boron Chelate Intermediate:
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In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-

quinolinecarboxylic acid ethyl ester with boric acid and acetic anhydride.

Heat the mixture under appropriate conditions to form the boron chelate intermediate.

Condensation Reaction:

To the boron chelate intermediate, add 3-methylaminopiperidine dihydrochloride,

triethylamine, and an ionic liquid as the solvent and catalyst.

Heat the reaction mixture at 50-60°C for 6-8 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).[2]

Hydrolysis and Purification:

Once the reaction is complete, add a 25% sodium hydroxide solution and heat to 80°C to

hydrolyze the intermediate.

After hydrolysis is complete (monitored by TLC), add water and adjust the pH to 9 with a

20% acetic acid solution.

Stir the mixture and then filter to collect the precipitate.

Wash the filter cake sequentially with water and ethyl acetate.

Dry the solid under vacuum.

Further purify the crude product by recrystallization from an ethanol/water mixture (1:1 v/v)

to obtain Balofloxacin dihydrate as an off-white powder.[2]

DNA Gyrase Inhibition Assay
This assay determines the concentration of Balofloxacin required to inhibit the supercoiling

activity of DNA gyrase.

Materials:

Purified DNA gyrase (subunits A and B)
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Relaxed plasmid DNA (e.g., pBR322)

ATP

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM

spermidine, 6.5% glycerol, 100 µg/mL BSA)

Balofloxacin stock solution (in DMSO)

Agarose gel

Gel electrophoresis apparatus

DNA staining agent (e.g., ethidium bromide)

Gel imaging system

Procedure:

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying

concentrations of Balofloxacin.

Add purified DNA gyrase to each reaction mixture.

Initiate the reaction by adding ATP.

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

Analyze the DNA topoisomers by agarose gel electrophoresis.

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA

and an increase in relaxed DNA with increasing concentrations of Balofloxacin. The IC₅₀

value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be

determined by quantifying the band intensities.
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Topoisomerase IV Inhibition (Decatenation) Assay
This assay measures the ability of Balofloxacin to inhibit the decatenation of kinetoplast DNA

(kDNA) by topoisomerase IV.

Materials:

Purified topoisomerase IV (subunits ParC and ParE)

Kinetoplast DNA (kDNA)

ATP

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 10 mM DTT, 1 mM

ATP, 50 µg/mL BSA)

Balofloxacin stock solution (in DMSO)

Agarose gel

Gel electrophoresis apparatus

DNA staining agent

Gel imaging system

Procedure:

Set up reaction mixtures containing assay buffer, kDNA, and a range of Balofloxacin

concentrations.

Add purified topoisomerase IV to each reaction.

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

Terminate the reactions with a stop solution.

Separate the decatenated DNA from the catenated kDNA using agarose gel electrophoresis.
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Stain and visualize the DNA bands.

Inhibition is indicated by the persistence of the high-molecular-weight catenated kDNA

network at the origin of the gel, while successful decatenation results in the release of

minicircles that migrate into the gel. The IC₅₀ can be determined from the dose-response

curve.

Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation. The broth microdilution method is a standard

procedure.[7][8]

Materials:

Bacterial strain of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Balofloxacin stock solution

96-well microtiter plates

Spectrophotometer

Incubator

Procedure:

Inoculum Preparation:

Culture the bacterial strain in an appropriate broth medium to the mid-logarithmic phase of

growth.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ CFU/mL.
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Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x

10⁵ CFU/mL in the test wells.

Serial Dilution of Balofloxacin:

Perform a two-fold serial dilution of the Balofloxacin stock solution in CAMHB directly in

the 96-well plate to obtain a range of concentrations.

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well containing the serially diluted

Balofloxacin.

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well

(broth only).

Incubate the plate at 35-37°C for 16-20 hours.

Reading the MIC:

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration

of Balofloxacin at which there is no visible growth.
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Workflow for MIC determination by broth microdilution.

Conclusion
Balofloxacin remains a significant fluoroquinolone antibiotic with a well-characterized chemical

structure and a potent dual-targeting mechanism of action. This technical guide has provided a

comprehensive overview of its key chemical and physical properties, along with detailed

experimental protocols for its synthesis and biological evaluation. The information presented

herein is intended to serve as a valuable resource for researchers and scientists engaged in

the development of new antibacterial agents and the study of fluoroquinolone antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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